Cas no 173669-34-6 (1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone)

1-(6-Aminoindolin-1-yl)-2,2,2-trifluoro-ethanone is a fluorinated organic compound featuring an indoline scaffold with an amino substituent at the 6-position and a trifluoroacetyl group at the 1-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoroacetyl group enhances electrophilicity, facilitating further functionalization, while the amino group offers a handle for derivatization. Its rigid indoline core contributes to stereochemical control in synthetic applications. The compound’s well-defined purity and consistent performance make it suitable for research and industrial-scale processes requiring high specificity. Its synthetic versatility underscores its utility in developing bioactive molecules.
1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone structure
173669-34-6 structure
Product name:1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone
CAS No:173669-34-6
MF:C10H9F3N2O
MW:230.186472654343
CID:5152334
PubChem ID:10823326

1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2,2,2-trifluoro-
    • 1-(6-AMINO-2,3-DIHYDRO-1H-INDOL-1-YL)-2,2,2-TRIFLUORO-ETHANONE
    • 1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone
    • D86151
    • 1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one
    • 1-(6-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone
    • DB-132025
    • SCHEMBL2081974
    • 1-(6-Amino-1-indolinyl)-2,2,2-trifluoroethanone
    • 173669-34-6
    • WS-02715
    • 1-(6-Amino-2,3-dihydro-1H-indol-1-yl)-2,2,2-trifluoroethanone
    • MFCD14529088
    • SY333253
    • 1-(6-aminoindolin-1-yl)-2,2,2-trifluoroethanone
    • Inchi: 1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-1-2-7(14)5-8(6)15/h1-2,5H,3-4,14H2
    • InChI Key: MSWPTDJKPPNYPR-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C2=C(C=CC(N)=C2)CC1)C(F)(F)F

Computed Properties

  • Exact Mass: 230.06669740g/mol
  • Monoisotopic Mass: 230.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.3Ų

1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1235834-100mg
1-(6-AMINO-2,3-DIHYDRO-1H-INDOL-1-YL)-2,2,2-TRIFLUORO-ETHANONE
173669-34-6 95%
100mg
$265 2024-06-05
Cooke Chemical
LN8127358-100mg
1-(6-Aminoindolin-1-yl)-2,2
173669-34-6 2-trifluoroethan-1-one
100mg
RMB 2172.80 2025-02-21
A2B Chem LLC
BA57908-2mg
1-(6-AMINO-2,3-DIHYDRO-1H-INDOL-1-YL)-2,2,2-TRIFLUORO-ETHANONE
173669-34-6 95
2mg
$86.00 2024-04-20
Ambeed
A1246164-100mg
1-(6-AMINO-2,3-DIHYDRO-1H-INDOL-1-YL)-2,2,2-TRIFLUORO-ETHANONE
173669-34-6 98%
100mg
$227.0 2024-04-22
Ambeed
A1246164-1g
1-(6-AMINO-2,3-DIHYDRO-1H-INDOL-1-YL)-2,2,2-TRIFLUORO-ETHANONE
173669-34-6 98%
1g
$791.0 2024-04-22
1PlusChem
1P01KZH0-250mg
1-(6-AMINO-2,3-DIHYDRO-1H-INDOL-1-YL)-2,2,2-TRIFLUORO-ETHANONE
173669-34-6 95%
250mg
$380.00 2024-06-19
A2B Chem LLC
BA57908-1g
1-(6-AMINO-2,3-DIHYDRO-1H-INDOL-1-YL)-2,2,2-TRIFLUORO-ETHANONE
173669-34-6 95%
1g
$810.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU3415-500mg
1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone
173669-34-6 95%
500mg
¥1537.0 2024-04-23
A2B Chem LLC
BA57908-3mg
1-(6-AMINO-2,3-DIHYDRO-1H-INDOL-1-YL)-2,2,2-TRIFLUORO-ETHANONE
173669-34-6 95
3mg
$105.00 2024-04-20
A2B Chem LLC
BA57908-5mg
1-(6-AMINO-2,3-DIHYDRO-1H-INDOL-1-YL)-2,2,2-TRIFLUORO-ETHANONE
173669-34-6 95
5mg
$118.00 2024-04-20

Additional information on 1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone

Introduction to 1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone (CAS No. 173669-34-6)

1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone, identified by its Chemical Abstracts Service (CAS) number 173669-34-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a trifluoromethyl-substituted ketone moiety linked to an aminoindoline scaffold, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both nitrogen and fluorine atoms in its structure imparts distinctive electronic and steric properties, making it a valuable candidate for further exploration in drug discovery and synthetic chemistry.

The trifluoromethyl group (-CF₃) is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. Its incorporation into 1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone suggests that this compound may exhibit enhanced bioavailability or improved interactions with biological targets compared to its non-fluorinated counterparts. Additionally, the aminoindoline core is a structurally diverse motif that has been implicated in various biological processes, including enzyme inhibition and receptor binding. This moiety's versatility makes it a promising scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the trifluoromethyl ketone group of 1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone may interact with hydrophobic pockets or aromatic residues in protein targets, while the aminoindoline ring could engage in hydrogen bonding or π-stacking interactions. These insights have guided the optimization of analogs with enhanced potency and selectivity.

In the realm of drug development, the synthesis of 1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone represents a significant step forward due to its potential as an intermediate or lead compound. The trifluoromethyl ketone functionality provides a versatile handle for further derivatization, allowing chemists to explore diverse chemical space. For instance, functionalization at the amino group or the indoline ring could yield novel derivatives with tailored pharmacological properties. Such modifications are crucial for addressing challenges such as solubility issues or improving target engagement.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in developing next-generation therapeutics. Fluorine atoms can influence drug metabolism by altering electronic distributions and steric effects around the molecular framework. In 1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone, the trifluoromethyl group is strategically positioned to maximize these effects while maintaining overall molecular stability. This balance is essential for achieving prolonged half-lives and reducing dosing frequency—a critical factor in patient compliance and therapeutic efficacy.

Moreover, recent studies have highlighted the role of aminoindoline derivatives in modulating inflammatory pathways and cancer-related signaling cascades. The structural motif found in 1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone shares similarities with known bioactive molecules that target enzymes such as kinases or phosphodiesterases. By leveraging this scaffold, researchers aim to develop inhibitors that can selectively disrupt aberrant signaling networks involved in diseases like cancer or autoimmune disorders. Preliminary computational studies indicate that this compound may exhibit inhibitory activity against certain enzymes by occupying key binding pockets within their active sites.

The synthesis of 1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone also exemplifies modern synthetic methodologies that combine traditional organic reactions with advanced catalytic techniques. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the indoline core efficiently. Additionally, trifluoromethylation reactions—such as those involving reagents like copper(II) triflate or bis(trifluoromethyl)zinc—have enabled the introduction of the trifluoromethyl group with high regioselectivity. These advances underscore the growing sophistication of synthetic strategies used in pharmaceutical research.

From a medicinal chemistry perspective, understanding how structural modifications influence biological activity is paramount. The aminoindoline moiety in 1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone offers multiple sites for functionalization without compromising core pharmacophoric features. This flexibility allows medicinal chemists to iteratively refine lead compounds through structure-activity relationship (SAR) studies. Such investigations often involve generating libraries of analogs and screening them for biological activity using high-throughput screening (HTS) platforms or custom-designed assays.

The integration of machine learning models into drug discovery workflows has further accelerated the design process for compounds like 1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone. These models can predict binding affinities orADME (Absorption Distribution Metabolism Excretion) properties based on molecular descriptors derived from quantum mechanical calculations or experimental data sets. By combining computational predictions with experimental validation via X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, 173669-34-6 can be optimized rapidly without extensive trial-and-error experimentation.

In conclusion, 173669 34 6 serves as an illustrative example of how structural complexity can be leveraged to develop novel therapeutics with tailored biological activities.* Its unique combination of fluorinated ketones and aminoindoline scaffolds positions it as a promising candidate for further exploration.* As research continues* advances* will likely emerge* expanding our understanding*of its potential applications.* Whether*as an intermediate*for synthesizing new drugs*or directly targeting disease-related pathways,*this compound represents*valuable contributions*to pharmaceutical science.* Future studies should focus on elucidating its mechanism(s)*of action*and evaluating its preclinical*and clinical potential.* With ongoing innovations*in synthetic chemistry,*computational biology,*and drug development technologies,*the future looks bright*for compounds like *173669 34 6 *to make significant impacts.*

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Amadis Chemical Company Limited
(CAS:173669-34-6)1-(6-aminoindolin-1-yl)-2,2,2-trifluoro-ethanone
A1071300
Purity:99%/99%
Quantity:100mg/1g
Price ($):204.0/712.0